molecular formula C16H24N2O3S B2575682 2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1234835-38-1

2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2575682
CAS RN: 1234835-38-1
M. Wt: 324.44
InChI Key: YWLUQAWINITYHP-UHFFFAOYSA-N
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Description

“2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Metabolism Studies

The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), which is structurally related to 2,4-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, has been investigated for its metabolism in the context of its use as an antidepressant. Key enzymes involved in its oxidative metabolism were identified, contributing to the understanding of its pharmacokinetic properties (Hvenegaard et al., 2012).

Analytical Method Development

Research has been conducted on the development of sensitive and selective methods for determining related compounds in human plasma. For instance, the determination of L-368,899, a non-peptide oxytocin receptor antagonist, involved automated pre-column chemical derivatization and high-performance liquid chromatography (Kline et al., 1999).

Drug Design and Synthesis

The synthesis and evaluation of various benzamide derivatives for their pharmacological properties, including anti-acetylcholinesterase activity, highlight the potential therapeutic applications of such compounds in treating conditions like dementia (Sugimoto et al., 1990).

Quality Control in Pharmaceutical Manufacturing

Studies like the nonaqueous capillary electrophoresis of imatinib mesylate and related substances focus on quality control and analytical aspects in pharmaceutical manufacturing (Ye et al., 2012).

Antibacterial Research

Compounds like benzamide derivatives have been synthesized and tested for their antibacterial activities, indicating the potential of these compounds in therapeutic applications against various bacterial strains (Vinaya et al., 2008).

Future Directions

Piperidines and their derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the piperidine nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, researchers are interested in synthesizing various scaffolds of piperidine for screening different pharmacological activities .

properties

IUPAC Name

2,4-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-4-5-15(13(2)10-12)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUQAWINITYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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